molecular formula C28H21ClN4S B2885372 6-chloro-2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylquinazoline CAS No. 361480-26-4

6-chloro-2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylquinazoline

Cat. No. B2885372
CAS RN: 361480-26-4
M. Wt: 481.01
InChI Key: KYFUKEWBHSXPDM-UHFFFAOYSA-N
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Description

6-chloro-2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylquinazoline is a useful research compound. Its molecular formula is C28H21ClN4S and its molecular weight is 481.01. The purity is usually 95%.
BenchChem offers high-quality 6-chloro-2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylquinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylquinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research has been focused on the synthesis and characterization of novel quinazoline derivatives with potential for therapeutic applications. For instance, Farag et al. (2012) developed new 3-(4-chlorophenyl or 4-fluorophenyl)-6-iodo-4-oxo-3,4-dihydroquinazoline derivatives, evaluating them for anti-inflammatory and analgesic activity. Similarly, Al-Issa (2012) synthesized a new series of pyridine and fused pyridine derivatives, including quinazoline compounds, showcasing the versatility of these molecules in creating pharmacologically relevant structures (Farag et al., 2012); (Al-Issa, 2012).

Anticancer Activity

Quinazoline derivatives have been explored for their anticancer potential. Liu et al. (2009) synthesized oxazole derivatives linked to quinazoline structures, demonstrating significant antiproliferative activities against human cancer cell lines, highlighting the compound's potential in cancer therapy (Liu et al., 2009).

Antimicrobial and Antifungal Activities

Several studies have identified quinazoline derivatives as potent antimicrobial and antifungal agents. Desai et al. (2011) and Patel et al. (2010) have synthesized quinazoline-based compounds with significant in vitro antimicrobial efficacy against various bacterial and fungal strains, suggesting these derivatives as potential candidates for treating infectious diseases (Desai et al., 2011); (Patel et al., 2010).

Antituberculosis and Cytotoxicity Studies

The antituberculosis potential of 3-heteroarylthioquinoline derivatives has been explored, with Chitra et al. (2011) demonstrating significant activity against Mycobacterium tuberculosis. This research showcases the potential use of quinazoline derivatives in developing new antituberculosis agents (Chitra et al., 2011).

properties

IUPAC Name

6-chloro-2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21ClN4S/c1-18-9-11-19(12-10-18)25-17-24(26-8-5-15-34-26)32-33(25)28-30-23-14-13-21(29)16-22(23)27(31-28)20-6-3-2-4-7-20/h2-16,25H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYFUKEWBHSXPDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5)C6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-4-phenyl-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)quinazoline

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